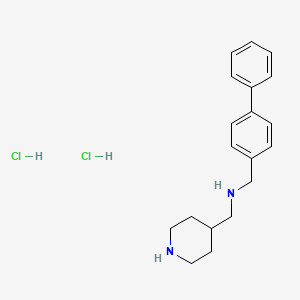![molecular formula C15H23N3OS B4832995 N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4832995.png)
N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea
描述
N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea, also known as EPPU, is a chemical compound that has been widely studied for its potential applications in scientific research. EPPU belongs to the class of urea derivatives and is commonly used as a pharmacological tool to investigate the role of certain proteins and receptors in various biological processes.
作用机制
The mechanism of action of N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea is not fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter receptors. N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea has been shown to bind to the NMDA receptor and inhibit its activity, which may contribute to its analgesic effects. N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea has also been shown to activate the TRPV1 ion channel, which is involved in pain sensation and thermoregulation.
Biochemical and Physiological Effects
N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea has been shown to have a range of biochemical and physiological effects in various experimental models. In animal studies, N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea has been shown to have analgesic effects, reduce inflammation, and improve cognitive function. N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea has also been shown to have anti-cancer properties, although further research is needed to fully understand its potential in this area.
实验室实验的优点和局限性
One of the main advantages of using N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea in scientific research is its high selectivity for certain proteins and receptors. N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea can be used to selectively modulate the activity of these targets without affecting other cellular processes. However, one limitation of using N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea is its relatively low potency compared to other pharmacological tools, which may require higher concentrations of the compound to achieve the desired effects.
未来方向
There are several potential future directions for research on N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea and its applications in scientific research. One area of interest is the development of more potent analogs of N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea that can be used at lower concentrations. Another area of interest is the investigation of N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea's potential in the treatment of various diseases, including pain, inflammation, and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea and its effects on cellular signaling pathways.
科学研究应用
N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea has been used in a wide range of scientific research applications, including the study of ion channels, neurotransmitter receptors, and other cellular signaling pathways. N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea has been shown to modulate the activity of several proteins, including the NMDA receptor, the GABA receptor, and the TRPV1 ion channel, among others. By selectively targeting these proteins, N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea can be used to investigate their specific roles in various physiological processes.
属性
IUPAC Name |
1-(1-ethylpiperidin-4-yl)-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-3-18-9-7-12(8-10-18)16-15(19)17-13-5-4-6-14(11-13)20-2/h4-6,11-12H,3,7-10H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMCVQMDWSZSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methoxy-1-methylethyl)benzamide](/img/structure/B4832914.png)
![7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4832928.png)
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4832936.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B4832955.png)



![methyl 4-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4832976.png)
![1-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4832983.png)

![2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4833008.png)


